molecular formula C22H24N4O6 B1359151 Z-Ala-pro-pna CAS No. 66382-56-7

Z-Ala-pro-pna

Cat. No. B1359151
CAS RN: 66382-56-7
M. Wt: 440.4 g/mol
InChI Key: KFRUDZOHZFJLLZ-KXBFYZLASA-N
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Description

Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .


Synthesis Analysis

The synthesis of Z-Ala-Pro-pNA involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .


Molecular Structure Analysis

Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Z-Ala-Pro-pNA is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .


Physical And Chemical Properties Analysis

Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .

Scientific Research Applications

Photodynamic Therapy of Bladder Cancer

Z-Ala-pro-pna plays a role in photodynamic therapy (PDT) for bladder cancer. A study by (Tan, Sun, Xu, Wang, & Guo, 2015) discusses the use of ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery in PDT. This approach involves ALA metalization to PpIX, producing toxic singlet oxygen to kill cancer cells upon light irradiation.

Peptide Synthesis

Z-Ala-pro-pna is also significant in peptide synthesis. (Getun, Filippova, Lysogorskaya, Oksenoit, Anisimova, Kolobanova, Bacheva, & Stepanov, 1997) describe an enzymatic synthesis of various peptides including Z-Ala-pro-pna, highlighting the role of enzymes like subtilisin in these syntheses.

Proline Endopeptidase Identification

Research by (Soeda, Ohyama, & Nagamatsu, 1984) identifies a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase. This enzyme specifically hydrolyzes peptides with the structure Y-Ala (or Pro)-X, making Z-Ala-pro-pna a relevant substrate in understanding its function.

Enzyme Activity Assays

Studies like (Kehoe, Verkerk, Sim, Waumans, Van der Veken, Lambeir, & De Meester, 2013) discuss the role of Z-Ala-pro-pna in enzyme activity assays. Here, prolylcarboxypeptidase (PRCP) activity is quantified, and Z-Ala-pro-pna is used to measure enzymatic hydrolysis.

Cryogel Biocatalysts for Organic Media

In the context of peptide synthesis inorganic media, (Filippova, Bacheva, Baibak, Plieva, Lysogorskaya, Oksenoit, & Lozinsky, 2001) demonstrate the use of Z-Ala-pro-pna in the synthesis of peptides using immobilized enzymes on cryogel biocatalysts. This method shows high efficiency in synthesizing N-acylated p-nitroanilides of tetrapeptides with Z-Ala-pro-pna.

Food Protein Hydrolysis

Z-Ala-pro-pna is also involved in research on food protein hydrolysis. (Stressler, Eisele, Schlayer, Lutz-Wahl, & Fischer, 2013) discuss the recombinant production of enzymes from Lactobacillus helveticus, which are important for protein hydrolysis in food, with Z-Ala-pro-pna being a relevant substrate in their studies.

Enzyme Characterization in Insects

Research on post-proline cleaving enzymes from Tenebrio molitor, an insect, uses Z-Ala-pro-pna as a substrate. (Goptar, Koulemzina, Filippova, Lysogorskaya, Oksenoit, Zhuzhikov, Dunaevsky, Belozersky, & Elpidina, 2008) characterize these enzymes, which hydrolyze Z-Ala-pro-pna, providing insights into the digestive processes of this species.

PPARγ Locus Studies

In genetic studies, Z-Ala-pro-pna is used in the context of the Pro12Ala polymorphism in peroxisome proliferator-activated receptor gamma. (Tönjes, Scholz, Loeffler, & Stumvoll, 2006) explore the association of this polymorphism with pre-diabetic phenotypes, where Z-Ala-pro-pna may serve as a tool in molecular biology assays.

Prolyl Isomerase Substrate Specificities

The substrate specificities of prolyl isomerases are explored using Z-Ala-pro-pna in a study by (Žoldák, Aumüller, Lücke, Hritz, Oostenbrink, Fischer, & Schmid, 2009). This research helps in understanding the role of these enzymes in protein folding and function.

Tetrapeptide Complex Studies

Z-Ala-pro-pna is also significant in the study of tetrapeptide complexes. (Arjmand, Jamsheera, & Mohapatra, 2013) synthesize new tetrapeptide complexes with this peptide and study their interaction and cleavage with DNA.

Safety And Hazards

Z-Ala-Pro-pNA is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of Z-Ala-Pro-pNA could involve further exploration of its applications in biochemical research and development.

properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUDZOHZFJLLZ-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-pro-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
IA Goptar, IA Koulemzina, IY Filippova… - Russian Journal of …, 2008 - Springer
… With a decrease in the substrate length, the enzymatic activity was half as much for the dipeptide derivative Z-Ala-Pro-pNA and 17- and 50-fold reduced for Z-Pro-pNA and Pro-pNA, …
Number of citations: 6 link.springer.com
C Zevaco, V Monnet, JC Gripon - Journal of Applied …, 1990 - academic.oup.com
An X‐prolyl dipeptidyl peptidase (EC 3.4.14.5) has been purified from a crude intracellular extract from Lactococcus lactis spp. lactis NCDO 763 by ion‐exchange chromatography and …
Number of citations: 112 academic.oup.com
L Edens, P Dekker, R Van Der Hoeven… - Journal of Agricultural …, 2005 - ACS Publications
… The overexpression of the enzyme by some transformants was confirmed by a clear increase in activity toward the synthetic peptide Z-Ala-Pro-pNA. A transformant displaying a …
Number of citations: 146 pubs.acs.org
CA Abbott, DMT Yu, E Woollatt… - European Journal of …, 2000 - Wiley Online Library
… -pNA and endopeptidase activity using the substrate Z-Ala-Pro-pNA (data not shown). This … -pNA [[39]] nor the endopeptidase substrates Z-Ala-Pro-pNA or succinyl-Ala-Pro-pNA were …
Number of citations: 314 febs.onlinelibrary.wiley.com
A Banbula, M Bugno, J Goldstein, J Yen… - Infection and …, 2000 - Am Soc Microbiol
Porphyromonas gingivalis is an asaccharolytic and anaerobic bacterium that possesses a complex proteolytic system which is essential for its growth and evasion of host defense …
Number of citations: 84 journals.asm.org
YS Zubi, K Seki, Y Li, AC Hunt, B Liu, B Roux… - Nature …, 2022 - nature.com
… b Ni(II)-dependent switching as measured by the relative rate of Z-Ala-Pro-pNA hydrolysis upon addition of Ni(II) (green points) or EDTA (black points); average rates are shown as …
Number of citations: 14 www.nature.com
N Mika, H Zorn, M Rühl - Applied microbiology and biotechnology, 2015 - Springer
… PPCP2 showed maximum activity against Z-Ala-Pro-pNA at a pH of 7.9 and had a molecular weight of 63 kDa. Based on the preferred activity against Z-Ala-Pro-pNA, both enzymes …
Number of citations: 31 link.springer.com
A Banbula, P Mak, M Bugno, J Silberring… - Journal of Biological …, 1999 - ASBMB
Porphyromonas gingivalis possesses a complex proteolytic system, which is essential for both its growth and evasion of host defense mechanisms. In this report we characterized, both …
Number of citations: 110 www.jbc.org
HK Tang, KC Chen, GG Liou, SC Cheng, CH Chien… - Febs Letters, 2011 - Elsevier
… None of the dipeptide substrates from the X-Pro or Ala-X libraries [13], various endopeptidase substrates, such as Z-Gly-Pro-pNA, Z-Ala-Ala-pNA and Z-Ala-Pro-pNA, or various …
Number of citations: 15 www.sciencedirect.com
MN Harris, JD Madura, LJ Ming, VJ Harwood - Journal of Biological …, 2001 - ASBMB
… Pfu POP cleaves Z-Ala-Pro-pNA approximately four times more efficiently than it does Z-Gly-Pro-pNA (Table I). The preference for alanine over glycine at the P 2 position was also …
Number of citations: 67 www.jbc.org

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